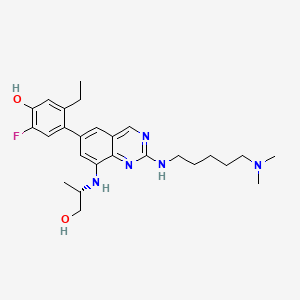
Jak-IN-19
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Jak-IN-19 is a compound belonging to the class of Janus kinase inhibitors. Janus kinases are a family of cytoplasmic non-receptor tyrosine kinases that play a crucial role in the signaling pathways of various cytokines and growth factors. These pathways are involved in numerous cellular processes, including immune response, cell growth, and differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Jak-IN-19 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired pharmacological properties. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to optimize the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
Jak-IN-19 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups on this compound.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures, specific solvents, and catalysts .
Major Products
The major products formed from these reactions are typically modified versions of this compound with altered pharmacological properties. These modifications can enhance or reduce the compound’s efficacy and selectivity .
Scientific Research Applications
Jak-IN-19 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the Janus kinase signaling pathway.
Biology: Employed in research to understand the role of Janus kinases in cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating autoimmune diseases, cancers, and inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting Janus kinase pathways.
Mechanism of Action
Jak-IN-19 exerts its effects by inhibiting the activity of Janus kinases. This inhibition prevents the phosphorylation of signal transducer and activator of transcription proteins, which are crucial for the downstream signaling of various cytokines and growth factors. By blocking this pathway, this compound can modulate immune responses, reduce inflammation, and inhibit the growth of certain cancer cells .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to Jak-IN-19 include:
- Ruxolitinib
- Baricitinib
- Tofacitinib
- Upadacitinib
- Fedratinib
Uniqueness
This compound is unique in its selectivity and potency compared to other Janus kinase inhibitors. It has shown higher efficacy in certain preclinical models and has a distinct pharmacokinetic profile that may offer advantages in specific therapeutic applications .
Properties
Molecular Formula |
C26H36FN5O2 |
|---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
4-[2-[5-(dimethylamino)pentylamino]-8-[[(2S)-1-hydroxypropan-2-yl]amino]quinazolin-6-yl]-5-ethyl-2-fluorophenol |
InChI |
InChI=1S/C26H36FN5O2/c1-5-18-13-24(34)22(27)14-21(18)19-11-20-15-29-26(28-9-7-6-8-10-32(3)4)31-25(20)23(12-19)30-17(2)16-33/h11-15,17,30,33-34H,5-10,16H2,1-4H3,(H,28,29,31)/t17-/m0/s1 |
InChI Key |
XUZGLJHOFPPBEF-KRWDZBQOSA-N |
Isomeric SMILES |
CCC1=CC(=C(C=C1C2=CC3=CN=C(N=C3C(=C2)N[C@@H](C)CO)NCCCCCN(C)C)F)O |
Canonical SMILES |
CCC1=CC(=C(C=C1C2=CC3=CN=C(N=C3C(=C2)NC(C)CO)NCCCCCN(C)C)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-chloro-3-(trifluoromethyl)phenyl]-[(4S)-1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]methanone](/img/structure/B12426877.png)
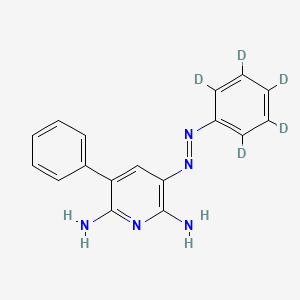
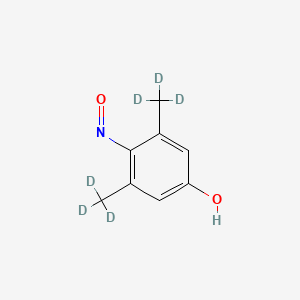
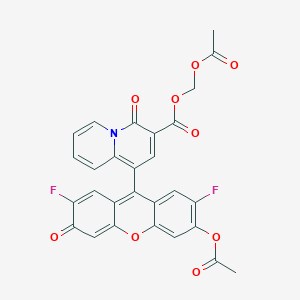
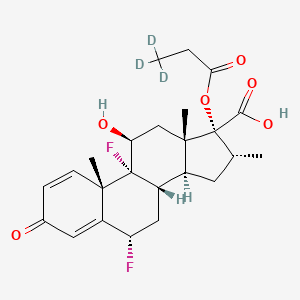
![(4-Methoxynaphthalen-1-yl)-[2-methyl-1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B12426912.png)
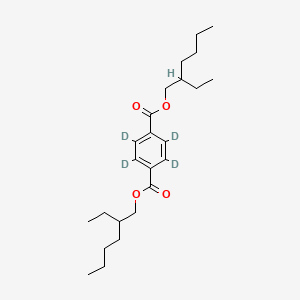
![3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5](/img/structure/B12426922.png)
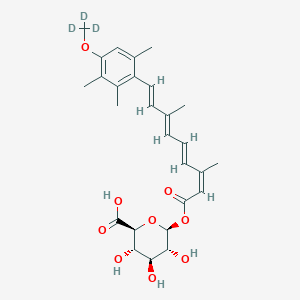
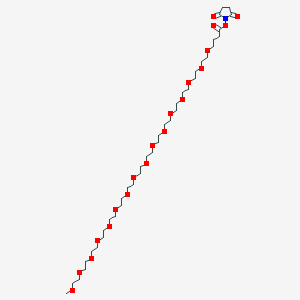
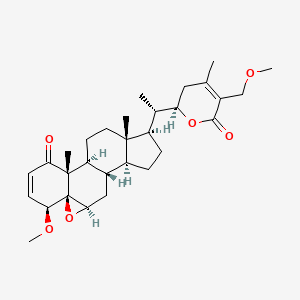
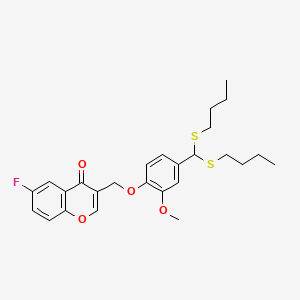
![(4S)-4-[[(2R)-2-[2-[2-[[(2S)-1-[(2R)-2-[[(2S)-5-amino-2-(methylamino)-5-oxopentyl]amino]-3-hydroxypropyl]pyrrolidin-2-yl]methylamino]ethylamino]ethylamino]-3-hydroxypropyl]amino]-5-[[(2R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[2-[2-[2-[[(2S)-1-[2-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1,4-diamino-4-oxobutan-2-yl]amino]pentan-2-yl]amino]methyl]pyrrolidin-1-yl]pentan-2-yl]amino]ethylamino]-4-methylpentan-2-yl]amino]ethylamino]ethylamino]ethylamino]pentan-2-yl]amino]-3-hydroxypropan-2-yl]amino]pentanamide](/img/structure/B12426959.png)

